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Introduction
The synthetic GALA peptide is a 30-amino acid, pH-responsive fusogenic peptide designed to

mimic the activity of viral fusion proteins. Its primary application in research and drug

development lies in its ability to facilitate the endosomal escape of therapeutic molecules, such

as siRNA, mRNA, proteins, and small molecule drugs, into the cytoplasm of target cells. This

process is crucial for enhancing the efficacy of therapeutics that are internalized through

endocytosis.

At physiological pH (around 7.4), the GALA peptide maintains a random coil conformation due

to the electrostatic repulsion of its glutamic acid residues. However, upon exposure to the

acidic environment of the late endosome (pH 5.0-6.0), these residues become protonated,

triggering a conformational change to an amphipathic α-helix. This helical structure allows the

peptide to insert into and disrupt the endosomal membrane, forming pores that release the co-

administered therapeutic cargo into the cytoplasm.

Mechanism of Action
The functionality of the GALA peptide is predicated on a pH-triggered conformational change

that leads to membrane disruption. At neutral pH, GALA is water-soluble and exists in a

disordered state.[1][2] The acidic environment of the endosome neutralizes the negatively

charged glutamic acid residues, reducing electrostatic repulsion and inducing the peptide to
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fold into an amphipathic α-helix.[1][2] This α-helical conformation enables GALA to insert into

the endosomal membrane, where it aggregates to form transmembrane pores.[1][2][3] It is

estimated that approximately 8 to 12 GALA monomers assemble to form a functional pore,

which allows for the release of entrapped molecules from the endosome into the cytosol.[1][2]
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GALA peptide's pH-dependent mechanism of action for endosomal escape.

Quantitative Data
The following tables summarize key quantitative parameters related to the activity and

application of the GALA peptide.

Table 1: Physicochemical and Mechanistic Properties of GALA Peptide
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Parameter Value
Experimental
Condition

Reference

pH for α-helix

transition
5.0 - 5.7

Circular Dichroism

Spectroscopy
[4]

Pore-forming units 8 - 12 monomers

Mathematical

Modeling of Leakage

Kinetics

[3][4]

Apparent Association

Constant (Ka) to

vesicles at pH 5

~10⁶ M⁻¹
Direct binding

measurements
[5]

α-helical content at pH

5.0
36%

Circular Dichroism in

sodium acetate buffer
[1]

Table 2: Efficacy of GALA-mediated siRNA Delivery

Delivery
System

Target Gene
Cell Line / in
vivo Model

ED₅₀ /
Silencing
Efficiency

Reference

GALA/PEG₂₀₀₀-

MENDssPalmE
CD31

Mouse Lung

Endothelium (in

vivo)

0.21 mg/kg [6]

GALA-MEND

with ssPalmE
Factor VII

Mouse Liver (in

vivo)
~0.2 mg/kg

HALA2 (GALA

derivative)-

siRNA

nanoparticles

GAPDH A549 cells
High gene

silencing rate
[7]

Experimental Protocols
Protocol 1: Calcein Leakage Assay for Membrane
Permeabilization
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This assay quantitatively measures the ability of the GALA peptide to permeabilize lipid

vesicles by monitoring the release of the fluorescent dye calcein.

Materials:

GALA peptide

Lipids (e.g., POPC and POPG in a 4:1 molar ratio)

Calcein

HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

Triton X-100 (20% solution)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Extruder with 100 nm polycarbonate membranes

Fluorometer

Procedure:

Liposome Preparation:

Dissolve lipids in chloroform in a round-bottom flask.

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

Dry the film under vacuum for at least 2 hours.

Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.

Subject the lipid suspension to 5-10 freeze-thaw cycles.

Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form

large unilamellar vesicles (LUVs).

Purification of Calcein-Loaded Liposomes:
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Remove unencapsulated calcein by passing the liposome suspension through a size-

exclusion column equilibrated with HEPES buffer.[8]

Leakage Assay:

Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25-50

µM in a fluorescence cuvette.

Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an

emission wavelength of 520 nm.

Add the GALA peptide to the liposome suspension at the desired concentration.

Lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding a small,

predetermined amount of acid.

Monitor the increase in fluorescence over time (F) as calcein is released and its self-

quenching is relieved.

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all

liposomes and measure the maximum fluorescence (F_max).

Data Analysis:

Calculate the percentage of leakage at time t using the formula: % Leakage = [(F_t - F₀) /

(F_max - F₀)] * 100
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Experimental workflow for the calcein leakage assay.
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Protocol 2: GALA-mediated siRNA Transfection and
Gene Knockdown Analysis
This protocol describes the use of GALA-modified nanoparticles for the delivery of siRNA to

cultured cells and the subsequent quantification of target gene knockdown.

Materials:

Cells cultured in appropriate medium

GALA-modified siRNA-encapsulated nanoparticles (e.g., GALA-MENDs)

Serum-free medium (e.g., Opti-MEM)

Phosphate-buffered saline (PBS)

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis

qPCR master mix and primers for the target gene and a housekeeping gene

Real-time PCR system

Procedure:

Cell Seeding:

The day before transfection, seed cells in 24-well plates at a density that will result in 70-

90% confluency at the time of transfection.[9]

Transfection:

On the day of transfection, dilute the GALA-siRNA nanoparticles to the desired final

concentration in serum-free medium.

Remove the growth medium from the cells and wash once with PBS.
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Add the diluted nanoparticle suspension to the cells.

Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.[9]

After the incubation, add complete growth medium to each well.

Incubation and Cell Lysis:

Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

After the incubation period, lyse the cells directly in the wells for RNA extraction, following

the protocol of the chosen RNA extraction kit.

RNA Extraction and qPCR Analysis:

Extract total RNA from the cells.

Synthesize cDNA from the extracted RNA.

Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and

a stable housekeeping gene for normalization.[9]

Calculate the relative gene expression and the percentage of gene knockdown compared

to control-treated cells (e.g., cells treated with nanoparticles containing a non-targeting

control siRNA).

Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay evaluates the potential cytotoxicity of the GALA peptide or GALA-modified

nanoparticles by measuring the metabolic activity of treated cells.

Materials:

Cells in culture

GALA peptide or GALA-formulation

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of

complete culture medium and incubate overnight.[10]

Peptide/Nanoparticle Treatment:

Prepare serial dilutions of the GALA peptide or GALA-formulation in culture medium.

Remove the old medium from the cells and add 100 µL of the peptide/nanoparticle

dilutions to the respective wells. Include untreated cells as a negative control.

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂

incubator.

MTT Assay:

After the incubation period, add 10 µL of the MTT labeling reagent to each well (final

concentration 0.5 mg/mL).

Incubate the plate for 4 hours in a humidified atmosphere.

Add 100 µL of the solubilization solution to each well.

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the

formazan crystals.

Data Analysis:
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Measure the absorbance of the samples at a wavelength between 550 and 600 nm using

a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells.

Plot the percentage of cell viability against the peptide concentration to determine the IC₅₀

value (the concentration that inhibits 50% of cell viability).[10]
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Workflow for assessing cytotoxicity using the MTT assay.

Conclusion
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The synthetic GALA peptide is a versatile and potent tool for overcoming the endosomal barrier

in drug and gene delivery. Its pH-dependent fusogenic properties allow for the efficient release

of therapeutic cargo into the cytoplasm, thereby enhancing their biological activity. The

protocols and data presented here provide a comprehensive guide for researchers and drug

development professionals to effectively design, implement, and quantify the effects of GALA-

based delivery systems in a variety of research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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